1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI)
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Overview
Description
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Preparation Methods
The synthesis of 1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) typically involves the reaction of 5-fluoroindole with 2-pyridinecarboxylic acid under specific conditions. The reaction is often catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
1H-Indole-2-carboxamide,5-fluoro-N-2-pyridinyl-(9CI) can be compared with other indole derivatives such as:
- 5-fluoro-3-phenyl-1H-indole-2-carbonyl thiosemicarbazide
- 5-chloro-N-phenyl-1H-indole-2-carboxamide These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C14H10FN3O |
---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
5-fluoro-N-pyridin-2-yl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H10FN3O/c15-10-4-5-11-9(7-10)8-12(17-11)14(19)18-13-3-1-2-6-16-13/h1-8,17H,(H,16,18,19) |
InChI Key |
REMADOXQUJVXEN-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)F |
Origin of Product |
United States |
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